molecular formula C9H9Cl2N3O2 B2371458 2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide CAS No. 392247-22-2

2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide

Cat. No.: B2371458
CAS No.: 392247-22-2
M. Wt: 262.09
InChI Key: JISSKFCQXXMUMC-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is a derivative of benzamide and is known for its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide involves several steps. One common method includes the reaction of 2,5-dichlorobenzoyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or proteins, thereby disrupting key biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichlorobenzamide: A simpler derivative of benzamide with similar chemical properties.

    N-(2-hydrazinyl-2-oxoethyl)benzamide: Lacks the chlorine substituents but shares the hydrazinyl-oxoethyl group.

    2,5-dichloro-N-(2-oxoethyl)benzamide: Similar structure but without the hydrazinyl group.

Uniqueness

2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide is unique due to the presence of both chlorine substituents and the hydrazinyl-oxoethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3O2/c10-5-1-2-7(11)6(3-5)9(16)13-4-8(15)14-12/h1-3H,4,12H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISSKFCQXXMUMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NCC(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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